Propan-2-yl 4-[(4-acetamidophenyl)sulfonylamino]benzoate
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Overview
Description
Propan-2-yl 4-[(4-acetamidophenyl)sulfonylamino]benzoate is a chemical compound with the molecular formula C11H15NO4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidobenzenesulfonamido group attached to a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(4-acetamidophenyl)sulfonylamino]benzoate typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with isopropyl benzoate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[(4-acetamidophenyl)sulfonylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Propan-2-yl 4-[(4-acetamidophenyl)sulfonylamino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[(4-acetamidophenyl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonamide: This compound shares a similar sulfonamide group and is used in similar applications.
Propan-2-yl benzoate: This compound has a similar benzoate moiety but lacks the sulfonamide group.
Uniqueness
Propan-2-yl 4-[(4-acetamidophenyl)sulfonylamino]benzoate is unique due to its combined structure, which imparts specific chemical and biological properties. Its dual functional groups allow it to participate in a variety of reactions and interactions, making it a versatile compound in scientific research.
Properties
CAS No. |
670230-02-1 |
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Molecular Formula |
C18H20N2O5S |
Molecular Weight |
376.4g/mol |
IUPAC Name |
propan-2-yl 4-[(4-acetamidophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C18H20N2O5S/c1-12(2)25-18(22)14-4-6-16(7-5-14)20-26(23,24)17-10-8-15(9-11-17)19-13(3)21/h4-12,20H,1-3H3,(H,19,21) |
InChI Key |
WXNREZCEMPAHJY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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